molecular formula C20H15FN2O2S B14110591 3-(3-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(3-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14110591
M. Wt: 366.4 g/mol
InChI Key: AEZQEGDEQWPZMF-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 3-fluorophenyl group and a 4-methylbenzyl group

Preparation Methods

The synthesis of 3-(3-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring.

    Introduction of the 3-Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced to the core structure.

    Attachment of the 4-Methylbenzyl Group: This step involves the alkylation reaction where the 4-methylbenzyl group is attached to the core structure.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

3-(3-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where different substituents can be introduced.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential biological activities, including antiproliferative effects against certain cancer cell lines.

    Medicine: The compound is being investigated for its potential as an antitumor agent, with studies showing promising results in inhibiting the growth of cancer cells.

    Industry: The compound may have applications in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes or signaling pathways that are crucial for cell proliferation and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .

Comparison with Similar Compounds

3-(3-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitutions, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H15FN2O2S

Molecular Weight

366.4 g/mol

IUPAC Name

3-(3-fluorophenyl)-1-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H15FN2O2S/c1-13-5-7-14(8-6-13)12-22-17-9-10-26-18(17)19(24)23(20(22)25)16-4-2-3-15(21)11-16/h2-11H,12H2,1H3

InChI Key

AEZQEGDEQWPZMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)F)SC=C3

Origin of Product

United States

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